molecular formula C20H24O4 B190868 Transcrocetin CAS No. 27876-94-4

Transcrocetin

Cat. No.: B190868
CAS No.: 27876-94-4
M. Wt: 328.4 g/mol
InChI Key: PANKHBYNKQNAHN-MQQNZMFNSA-N
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Description

Transcrocetin is a naturally occurring carotenoid dicarboxylic acid derived from saffron (Crocus sativus). It is known for its vibrant color and various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound is the trans-isomer of crocetin, which is more stable and exhibits higher bioavailability compared to its cis-isomer .

Mechanism of Action

Target of Action

Crocetin, also known as Transcrocetin, is a bioactive metabolite that primarily targets multiple cellular and molecular pathways such as the PI3K/Akt, MAPK, and NF-κB . It has been found to have a high medicinal value and possesses cardioprotective, hepatoprotective, neuroprotective, antidepressant, antiviral, anticancer, antidiabetic, and memory-enhancing properties .

Mode of Action

Crocetin interacts with its targets in several ways. It enhances the rate of oxygen transport and diffusivity, inhibits pro-inflammatory mediators, protects cells from reactive oxygen species (ROS) damage, and stimulates apoptosis in cancer cells . It also exhibits diverse anti-tumorigenic activities including inhibition of tumor cell proliferation, apoptosis induction, angiogenesis suppression, and potentiation of chemotherapy .

Biochemical Pathways

Crocetin affects various biochemical pathways. It has been found to block genes related to citric acid synthase (CIT2) in the glyoxylate cycle . It also modulates multiple cellular and molecular pathways such as the PI3K/Akt, MAPK, and NF-κB .

Pharmacokinetics

Crocetin’s ADME properties have been studied extensively. It has been found to have favorable ADME/PK behavior based on rules of drug-likeness, lipophilicity, pKa, P-gp inhibitory activity, plasma stability, RBC partitioning, metabolic stability, CYP inhibitory action, blood-brain barrier (BBB) permeability, oral bioavailability, and pharmacokinetic interaction with marketed anti-Alzheimer’s drugs . Its aqueous solubility, chemical stability, plasma protein binding, and p-gp induction are some concerns associated with this molecule that should be taken into consideration during its further development .

Result of Action

The molecular and cellular effects of Crocetin’s action are significant. It has been found to retard the growth of cancer cells via inhibiting nucleic acid synthesis, enhancing the anti-oxidative system, and inducing apoptosis and differentiation pathways . It also exhibits diverse anti-tumorigenic activities including inhibition of tumor cell proliferation, apoptosis induction, angiogenesis suppression, and potentiation of chemotherapy .

Action Environment

The action, efficacy, and stability of Crocetin are influenced by environmental factors. It is sensitive to thermal treatment, light, and pH, undergoing oxidation and isomerization when exposed to light and heat . It is also substantially influenced by environmental factors, such as light irradiation and temperature during the drying and extraction steps . Therefore, these factors should be taken into consideration during its further development and use.

Biochemical Analysis

Biochemical Properties

Crocetin (C 20 H 24 O 4; MW: 328.4 g/mol) displays a polyunsaturated conjugated acid structure, 4 side-chain methyl groups, and seven conjugated double bonds, including cis-form and trans-form . It is sensitive to thermal treatment, light, and pH, undergoing oxidation and isomerization when exposed to light and heat . Crocetin exhibits poor solubility in water and most organic solvents, except for pyridine and dimethyl sulfoxide .

Cellular Effects

Crocetin has been shown to exhibit diverse anti-tumorigenic activities including inhibition of tumor cell proliferation, apoptosis induction, angiogenesis suppression, and potentiation of chemotherapy . Multiple cellular and molecular pathways such as the PI3K/Akt, MAPK and NF-κB were modulated by it . On a cellular level, crocetin’s effects are marked by reduced viability and attenuated adhesion to the extracellular matrix .

Molecular Mechanism

Crocetin can act via different mechanisms, such as enhancing the rate of oxygen transport and diffusivity, inhibiting pro-inflammatory mediators, protecting cells from reactive oxygen species (ROS) damage, and stimulating apoptosis in cancer cells . In the HUVEC model, crocetin inhibited cell migration and tube formation, and inhibited the phosphorylation of VEGFR2 and its downstream pathway molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, research has demonstrated that saffron crocin is improbable to become bioavailable in systemic compartments after oral administration because it is rapidly hydrolyzed .

Dosage Effects in Animal Models

Studies using animal models have shown that crocetin possesses a higher absorption rate than its glycosylated form, crocin and the presence of certain transporters in the intestines might play a pivotal role in the uptake of crocetin .

Metabolic Pathways

The precursor of crocetin is zeaxanthin, which undergoes oxidative degradation into proto-crocin, which in turn is converted into crocin .

Transport and Distribution

Crocetin has a wide distribution in the body; it is known to cross the blood-brain barrier, suggesting its potential in central nervous system-related therapies .

Subcellular Localization

Candidate enzymes for crocin biosynthesis are localized in multiple cellular compartments . CCD2 is localized to the interior of the chromoplast, while ALDH3I1 is localized to the endoplasmic reticulum (ER). Both enzymes are predicted to have a transmembrane helix, which would explain their partitioning into insoluble and membranous subcellular fractions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Transcrocetin can be synthesized through the hydrolysis of crocin, a glycosylated form of crocetin found in saffron. The hydrolysis process involves the cleavage of glycosidic bonds under acidic conditions, typically using hydrochloric acid. The reaction is carried out at elevated temperatures to ensure complete hydrolysis .

Industrial Production Methods: Industrial production of this compound involves the extraction of crocin from saffron followed by its hydrolysis. The extraction process uses solvents such as ethanol or methanol to isolate crocin. The hydrolyzed product, this compound, is then purified using techniques like crystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Transcrocetin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Transcrocetin has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its higher stability and bioavailability compared to its cis-isomer, crocetin. Its ability to undergo various chemical reactions and its wide range of pharmacological activities make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24)/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANKHBYNKQNAHN-MQQNZMFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015585
Record name Transcrocetin
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URL https://comptox.epa.gov/dashboard/DTXSID201015585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Trans sodium crocetinate is a novel drug, which has been shown to increase whole-body oxygen consumption during hemorrhagic shock. It works by increasing the diffusion rate of oxygen through plasma rather than on a specific symptom of hemorrhagic shock and has been suggested as a general treatment for hypoxemia. Thus it could also be beneficial for treating respiratory insufficiencies.
Record name Transcrocetinate
Source DrugBank
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CAS No.

27876-94-4, 8022-19-3
Record name Crocetin
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URL https://commonchemistry.cas.org/detail?cas_rn=27876-94-4
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Record name Transcrocetin [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Transcrocetinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05974
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Record name Oils, saffron
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Record name Transcrocetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,8'-diapo-ψ,ψ-carotenedioic acid
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Record name TRANSCROCETIN
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Record name SAFFRON OIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary mechanisms of action of Transcrocetin in reducing inflammatory pain?

A1: Research suggests this compound Meglumine Salt (TCMS) exhibits analgesic effects by targeting glial cell activity and inflammatory cytokine production in the spinal cord. [] Specifically, TCMS was found to inhibit the activation of microglia and astrocytes, key players in neuroinflammation. [] This, in turn, led to a reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, all implicated in inflammatory pain signaling. []

Q2: How does this compound demonstrate efficacy in treating Acute Respiratory Distress Syndrome (ARDS)?

A2: A Phase I/II clinical trial (NCT04378920) investigated the use of LEAF-4L6715, a liposomal formulation of this compound, in ARDS patients with severe COVID-19. [] The study revealed that LEAF-4L6715 enhanced oxygenation in these patients, evidenced by improvements in the PaO2/FiO2 ratio. [] While the exact mechanism remains under investigation, the formulation is thought to improve oxygen diffusion within the body. []

Q3: Can this compound be utilized to enhance the efficacy of existing cancer therapies like radiation therapy?

A3: Preclinical studies suggest that a clinically translatable liposomal formulation of Trans Sodium Crocetinate (NP TSC) can potentially improve the effectiveness of radiation therapy. [] This formulation was shown to normalize tumor vasculature and increase tumor oxygenation within a 72-hour window after systemic injection. [] This increased oxygenation is crucial as it can sensitize tumor cells to the damaging effects of radiation, thereby enhancing treatment efficacy. []

Q4: Beyond its anti-inflammatory and oxygenation properties, are there other therapeutic applications being explored for this compound?

A4: While further research is needed, preliminary studies suggest this compound might have potential in treating endometriosis. [] The exact mechanisms are still being elucidated, but early findings indicate a potential role in autophagy regulation and redox modulation within the context of endometriosis. []

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